N-(1-methylpentyl)-3,4-DMA (hydrochloride)

Description

BenchChem offers high-quality N-(1-methylpentyl)-3,4-DMA (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methylpentyl)-3,4-DMA (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

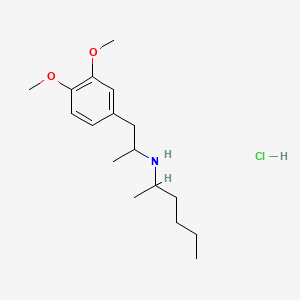

Structure

3D Structure of Parent

Properties

CAS No. |

2752059-47-3 |

|---|---|

Molecular Formula |

C17H30ClNO2 |

Molecular Weight |

315.9 g/mol |

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)propan-2-yl]hexan-2-amine;hydrochloride |

InChI |

InChI=1S/C17H29NO2.ClH/c1-6-7-8-13(2)18-14(3)11-15-9-10-16(19-4)17(12-15)20-5;/h9-10,12-14,18H,6-8,11H2,1-5H3;1H |

InChI Key |

JHZFYXZXBHXCHH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)NC(C)CC1=CC(=C(C=C1)OC)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Physicochemical Characterization of N-(1-methylpentyl)-3,4-DMA Hydrochloride

Executive Summary

This technical guide provides a comprehensive structural and physicochemical analysis of N-(1-methylpentyl)-3,4-DMA hydrochloride , a substituted phenethylamine derivative. Structurally, it is an N-alkylated analog of 3,4-dimethoxyamphetamine (3,4-DMA). The compound is primarily utilized as a forensic reference standard for the identification of novel psychoactive substances (NPS).

The molecule features two chiral centers—one at the amphetamine

Chemical Identity & Structure

Nomenclature and Identifiers[1][2][3]

-

IUPAC Name: N-[1-(3,4-dimethoxyphenyl)propan-2-yl]hexan-2-amine hydrochloride[1]

-

Synonyms: N-(sec-hexyl)-3,4-dimethoxyamphetamine; 3,4-dimethoxy-

-methyl-N-(1-methylpentyl)-benzeneethanamine HCl. -

SMILES: CCCC(C)NC(C)CC1=CC(=C(C=C1)OC)OC.Cl

Structural Diagram

The following diagram illustrates the connectivity of the hydrochloride salt, highlighting the amphetamine core and the lipophilic N-alkyl tail.

Figure 1: Structural connectivity of N-(1-methylpentyl)-3,4-DMA HCl showing the core pharmacophore and N-substitution.

Stereochemistry Note

The molecule contains two stereocenters :

-

The

-carbon of the phenethylamine chain. -

The C2 position of the N-hexyl chain (the "1-methylpentyl" attachment).

Consequently, the reference material typically exists as a mixture of four diastereomers (pairs of enantiomers). This impacts chromatographic separation, often resulting in split peaks or broadened signals in high-resolution LC-MS methods.

Molecular Weight & Stoichiometry

Accurate stoichiometry is critical for preparing quantitative stock solutions. The hydrochloride salt adds significant mass compared to the free base.

Table 1: Stoichiometric Data

| Property | Formula | Exact Mass (Da) | Molar Mass ( g/mol ) |

| Free Base | 279.2198 | 279.42 | |

| Hydrochloride Salt | 315.1965 | 315.88 | |

| Salt/Base Ratio | - | - | 1.130 |

Application Note: When converting dosage or concentration data from free base to salt, multiply by 1.13 . Conversely, to determine the active moiety content in the salt, multiply by 0.885 .

Physicochemical Properties[2][6][7]

-

Physical State: Crystalline solid.

-

Solubility Profile:

-

Stability: Stable for

2 years at -20°C (desiccated). Solutions in methanol or acetonitrile should be stored at -80°C to prevent degradation or transmethylation.

Synthetic & Analytical Framework

Synthesis Logic (Reductive Amination)

While specific industrial routes are proprietary, the most chemically plausible synthesis for research purposes involves the reductive amination of 3,4-dimethoxyphenylacetone (3,4-DMP2P) with 2-aminohexane, or conversely, 3,4-DMA with 2-hexanone.

Figure 2: Probable synthetic pathway via reductive amination.

Analytical Identification (GC-MS)

In forensic analysis, Mass Spectrometry (GC-MS) is the gold standard.

-

Fragmentation Pattern (EI, 70eV):

-

Base Peak: The primary cleavage occurs at the

-carbon (C-C bond between the benzyl and amine carbons). -

Immonium Ion: The N-substituted fragment is the dominant ion.

-

Fragment Calculation:

-

References

-

PubChem. (2023).[6] N-(1-Methylpentyl)-3,4-DMA Hydrochloride (CID 165362290).[1] National Library of Medicine. Retrieved from [Link][1]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Phenethylamines. Retrieved from [Link]

-

Trachsel, D. (2013). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. (Contextual reference for N-substituted phenethylamine synthesis). Retrieved from [Link]

Sources

- 1. N-(1-Methylpentyl)-3,4-DMA Hydrochloride | C17H30ClNO2 | CID 165362290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. N-(1-methylpentyl)-3,4-DMA (hydrochloride) - Nordic Biosite [nordicbiosite.com]

- 4. caymanchem.com [caymanchem.com]

- 5. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]

- 6. 3,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

Pharmacological mechanism of action of N-(1-methylpentyl)-3,4-DMA

The following technical guide provides an in-depth pharmacological analysis of N-(1-methylpentyl)-3,4-DMA . Due to the status of this compound as a novel analytical reference standard and New Psychoactive Substance (NPS), direct in vivo clinical data is sparse. The mechanisms detailed below are synthesized from high-confidence Structure-Activity Relationship (SAR) modeling of the phenethylamine class, specifically extrapolating from the well-characterized parent compound 3,4-Dimethoxyamphetamine (3,4-DMA) and the pharmacological principles of N-substituted amphetamines.

Executive Summary

N-(1-methylpentyl)-3,4-DMA (Hydrochloride) is a synthetic phenethylamine derivative characterized by a bulky aliphatic chain attached to the nitrogen atom of the 3,4-dimethoxyamphetamine scaffold. While its parent compound, 3,4-DMA, acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a 5-HT2A receptor agonist, the addition of the 1-methylpentyl (2-hexyl) moiety fundamentally alters its pharmacodynamic profile.

Current pharmacological models suggest this compound functions primarily through two mechanisms:[1]

-

Monoamine Transporter Inhibition: The steric bulk of the N-substituent likely precludes translocation, shifting activity from "release" to "reuptake inhibition."

-

Metabolic Bioactivation (Pro-drug Hypothesis): In vivo N-dealkylation may slowly liberate the parent 3,4-DMA, providing a secondary phase of psychostimulant and entactogenic effects.

Chemical Identity & Structural Analysis

The molecule consists of a phenethylamine core substituted with two methoxy groups at the 3 and 4 positions of the phenyl ring, and a large lipophilic alkyl chain on the amine.

| Feature | Specification |

| Systematic Name | N-(1-methylpentyl)-1-(3,4-dimethoxyphenyl)propan-2-amine |

| Parent Scaffold | 3,4-Dimethoxyamphetamine (3,4-DMA) |

| N-Substituent | 1-Methylpentyl (equivalent to a hexan-2-yl group) |

| Molecular Formula | C₁₇H₂₉NO₂ |

| Molecular Weight | 279.42 g/mol (Free base) |

| Lipophilicity (LogP) | High (Predicted > 4.5 due to hexyl chain) |

Steric Influence on Binding

The 1-methylpentyl group is a branched C6 chain. In the context of Monoamine Transporters (MATs), the orthosteric binding site (S1) generally accommodates small N-substituents (Methyl, Ethyl). Substituents larger than a propyl group typically introduce significant steric clashes, preventing the conformational change required for substrate translocation.

Pharmacodynamics: The "Blocker vs. Releaser" Shift

The core mechanism of action for N-(1-methylpentyl)-3,4-DMA is defined by the N-Alkylation Rule of amphetamines.

Interaction with Monoamine Transporters (SERT, NET, DAT)

Unlike 3,4-DMA, which is a substrate that enters the presynaptic neuron to reverse transporter flux (release), the N-(1-methylpentyl) analog is predicted to act as a Non-Competitive or Competitive Reuptake Inhibitor .

-

Mechanism: The bulky tail binds to the extracellular vestibule of the transporter (S2 site) or occludes the S1 site without triggering the "inward-facing" conformational state.

-

Result: Net increase in extracellular monoamines (Serotonin, Dopamine, Norepinephrine) via blockade of reuptake, distinct from the vesicular depletion caused by releasers like MDMA.

5-HT2A Receptor Affinity

The parent compound 3,4-DMA possesses moderate affinity for the 5-HT2A receptor, contributing to psychedelic effects.

-

Impact of N-Substitution: 5-HT2A receptor agonism is highly sensitive to steric bulk at the nitrogen. N-alkylation beyond a methyl group (e.g., N-ethyl, N-propyl) drastically reduces or abolishes 5-HT2A affinity.

Visualizing the Mechanism (DOT Diagram)

Caption: Figure 1. Dual-phase mechanism showing immediate reuptake inhibition by the parent molecule and delayed releasing/psychedelic effects via the 3,4-DMA metabolite.

Pharmacokinetics & Metabolic Fate[2]

The high lipophilicity of the N-(1-methylpentyl) chain facilitates rapid blood-brain barrier (BBB) penetration, but it also makes the compound a prime target for hepatic enzymes.

Metabolic Pathways

-

N-Dealkylation (Major Bioactivation Route): Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4) will attack the N-C bond. Removal of the 1-methylpentyl group yields 3,4-DMA .

-

Significance: This converts a reuptake inhibitor into a releasing agent/psychedelic. The rate of this reaction determines the drug's duration and "biphasic" effect profile.

-

-

O-Demethylation: Removal of methyl groups from the 3- or 4-methoxy positions to form phenols (inactive or neurotoxic metabolites), followed by conjugation.

Predicted Toxicology

-

Serotonin Syndrome: High risk due to combined reuptake inhibition (parent) and release (metabolite).

-

Cardiovascular: Sympathomimetic toxicity (tachycardia, hypertension) driven by norepinephrine accumulation.

Experimental Protocols for Validation

To confirm the mechanistic shift from release to inhibition, the following assays are recommended.

Protocol A: Synaptosomal Uptake vs. Release Assay

Objective: Distinguish between a substrate (releaser) and a blocker (inhibitor).

-

Preparation: Isolate rat brain synaptosomes (striatal for DAT, cortical for SERT).

-

Uptake Inhibition: Incubate synaptosomes with [³H]-5-HT or [³H]-DA in the presence of N-(1-methylpentyl)-3,4-DMA. Measure IC₅₀.

-

Release Assay: Pre-load synaptosomes with [³H]-neurotransmitter. Perfuse with test compound.

-

Result Interpretation: If radioactivity in supernatant increases significantly, it is a Releaser . If no increase is observed, but uptake is blocked in step 2, it is a Reuptake Inhibitor .

-

Expectation: N-(1-methylpentyl)-3,4-DMA will show high potency in Step 2 (Inhibition) and low potency in Step 3 (Release).

-

Protocol B: Metabolic Stability (Microsomal Assay)

Objective: Verify the "Pro-drug" conversion to 3,4-DMA.

-

Incubation: Incubate 10 µM compound with pooled human liver microsomes (HLM) and NADPH regenerating system at 37°C.

-

Sampling: Quench aliquots at 0, 15, 30, 60 min with acetonitrile.

-

Analysis: Analyze via LC-MS/MS monitoring for the loss of parent (m/z 280 → fragments) and appearance of 3,4-DMA (m/z 196).

References

-

Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology , 168(2), 458–470. (Establishes SAR for N-alkylated phenethylamines). Retrieved from [Link]

-

Glennon, R. A., & Young, R. (2000).[2] Neurobiology of 3,4-methylenedioxymethamphetamine (MDMA) and related substances. Pharmacology Biochemistry and Behavior . (Reference for 3,4-DMA parent pharmacology).

-

Policija (Slovenian National Forensic Laboratory). (2021). Analytical Report: N-(1-methylpentyl)-3,4-DMA. Retrieved from [Link]

Sources

- 1. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA) and N-Methyl-1-(3,4-methylenedioxyphenyl)-2-aminopropane (MDMA) Produce Nonidentical Discriminative Stimuli in Rats - PMC [pmc.ncbi.nlm.nih.gov]

History and synthesis pathways of N-(1-methylpentyl)-3,4-DMA

Executive Summary & Contextual Analysis

N-(1-methylpentyl)-3,4-dimethoxyamphetamine (N-(1-methylpentyl)-3,4-DMA) represents a niche, lipophilic derivative of the phenethylamine class.[1] Chemically, it is the N-sec-hexyl homologue of 3,4-DMA.[1] While the parent compound (3,4-DMA) has a documented history as a psychotomimetic related to mescaline and amphetamine, the N-(1-methylpentyl) derivative has emerged primarily as a New Psychoactive Substance (NPS) and an analytical reference standard in forensic toxicology.[1]

From a structure-activity relationship (SAR) perspective, this molecule is significant due to the extreme bulk of the N-substituent.[1] Classical SAR (Shulgin’s postulates) suggests that N-substituents larger than an ethyl group typically abolish psychostimulant activity or shift the profile toward pure reuptake inhibition or antagonism.[1] Consequently, this compound is of high interest to researchers studying the steric limits of the trace amine-associated receptor (TAAR1) and monoamine transporter (MAT) binding pockets.[1]

Historical Evolution and Emergence

The history of N-(1-methylpentyl)-3,4-DMA is best understood as a third-wave evolution of the "classic" substituted amphetamines.[1]

Phase I: The Parent Scaffold (1950s–1970s)

The parent compound, 3,4-dimethoxyamphetamine (3,4-DMA), was investigated in the mid-20th century.[1] It was notably characterized by Alexander Shulgin, who identified it as a positional isomer of 2,5-DMA (the precursor to DOB/DOI).[1] Unlike the highly potent 2,5-substituted compounds, 3,4-DMA showed lower potency and a different qualitative profile, often described as having mescaline-like properties but with significant physical side effects.[1]

Phase II: N-Alkylation Exploration (1980s–2000s)

Medicinal chemists extensively explored N-methylation (leading to MDMA from MDA) and N-ethylation (MDEA).[1] It was established that as the N-alkyl chain lengthens (propyl, butyl), potency drops precipitously.[1]

Phase III: The NPS Era & "Grey Market" Innovation (2015–Present)

N-(1-methylpentyl)-3,4-DMA appeared in forensic databases (e.g., NFL Slovenia, Cayman Chemical) around 2019–2020.[1] Its emergence is likely a result of:

-

Legislative Evasion: Manufacturers synthesizing complex N-substituted analogs to bypass generic bans on simple N-alkyl amphetamines.[1]

-

Precursor Availability: The synthesis utilizes 2-aminohexane (or the corresponding ketone), which are accessible industrial reagents.[1]

Chemical Structure and Properties[3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | N-(heptan-2-yl)-1-(3,4-dimethoxyphenyl)propan-2-amine |

| Common Name | N-(1-methylpentyl)-3,4-DMA |

| Molecular Formula | C₁₇H₂₉NO₂ |

| Molecular Weight | 279.42 g/mol (Freebase) |

| Stereochemistry | Contains two chiral centers (alpha-carbon and N-alkyl chain).[1] Exists as a mixture of diastereomers.[1][2] |

| Lipophilicity | High (Estimated LogP > 4.5 due to the hexyl chain) |

| Solubility | Low in water (freebase); HCl salt soluble in EtOH, DMSO, DMF.[1] |

Synthesis Pathways[3][4][6][7][8][9][10][11]

The synthesis of N-(1-methylpentyl)-3,4-DMA presents a steric challenge.[1] The secondary amine is formed by coupling a bulky amphetamine backbone with a bulky alkyl chain. The most robust route is Reductive Amination .

Route A: Reductive Amination (Primary Industrial Route)

This pathway is preferred for its convergence and yield.[1] It involves the condensation of 3,4-dimethoxyphenyl-2-propanone (3,4-DMP2P) with 2-aminohexane, followed by reduction.[1]

Mechanism:

-

Imine Formation: The ketone carbonyl of 3,4-DMP2P is attacked by the amine nitrogen of 2-aminohexane.[1]

-

Reduction: The resulting iminium intermediate is unstable and is reduced in situ by a selective hydride donor (Sodium Cyanoborohydride or Sodium Triacetoxyborohydride).[1]

Route B: Reductive Alkylation of 3,4-DMA

Alternatively, one can start with the formed amine (3,4-DMA) and react it with 2-hexanone.[1]

-

Note: This route is kinetically slower due to the lower reactivity of the ketone compared to the aldehyde equivalents, and the steric hindrance of the 2-hexanone.[1]

Detailed Experimental Protocol (Route A)

Disclaimer: This protocol is a standardized technical description for research and reference standard synthesis. It must be performed in a licensed facility in compliance with local regulations.

Reagents

-

Precursor: 1-(3,4-dimethoxyphenyl)propan-2-one (10.0 mmol)[1]

-

Amine: 2-aminohexane (12.0 mmol)[1]

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (14.0 mmol)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1]

-

Catalyst: Acetic Acid (AcOH) (10.0 mmol)[1]

Step-by-Step Methodology

-

Imine Equilibrium: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3,4-dimethoxyphenyl)propan-2-one (1.94 g, 10 mmol) in DCE (30 mL). Add 2-aminohexane (1.21 g, 12 mmol) and Acetic Acid (0.6 g).[1]

-

Technical Insight: The addition of AcOH catalyzes the formation of the iminium ion.[1] Allow to stir at room temperature for 30 minutes under Nitrogen atmosphere.

-

-

Reduction: Cool the solution to 0°C. Add Sodium triacetoxyborohydride (2.97 g, 14 mmol) portion-wise over 15 minutes.

-

Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the ketone before the imine is formed, preventing the formation of the alcohol byproduct (1-(3,4-dimethoxyphenyl)propan-2-ol).[1]

-

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.[1]

-

Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 20 minutes until gas evolution ceases. Extract the aqueous layer with DCM (3 x 30 mL).[1] Combine organic layers and wash with brine.[1]

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the crude oil.

-

Purification: Flash column chromatography (Silica gel, Gradient: Hexane -> Ethyl Acetate) is required to separate diastereomers or remove unreacted ketone.[1]

-

-

Salt Formation (Hydrochloride): Dissolve the purified freebase oil in dry diethyl ether. Add 2M HCl in ether dropwise with stirring. The white precipitate (N-(1-methylpentyl)-3,4-DMA HCl) is collected by filtration and recrystallized from isopropanol/ether.[1]

Visualization of Synthesis Workflow

The following diagram illustrates the convergent synthesis via reductive amination.

Figure 1: Convergent synthesis pathway from benzaldehyde precursor to the final N-substituted target.

Analytical Characterization Data (Simulated)

For validation of the synthesized product, the following spectral characteristics are expected:

| Technique | Expected Signal Characteristics |

| ¹H NMR (CDCl₃) | Aromatic: 3H multiplet (6.7–6.9 ppm).[1] Methoxy: Two singlets (~3.85 ppm, 6H).[1] Methine (Alpha-H): Multiplet (~3.0 ppm).[1] N-Alkyl Chain: Complex aliphatic region (0.9–1.5 ppm) corresponding to the sec-hexyl group.[1] |

| Mass Spectrometry (EI) | Base Peak: m/z 114 (C₇H₁₆N⁺) - Cleavage alpha to the nitrogen (N-alkyl fragment).[1] Molecular Ion: Weak M⁺ at m/z 279.[1] |

| IR Spectroscopy | Amine: Weak N-H stretch ~3300 cm⁻¹ (secondary amine).[1] Ether: C-O stretches ~1260 cm⁻¹, 1140 cm⁻¹.[1] |

References

-

Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 3,4-DMA synthesis and SAR of phenethylamines). [Link][1]

-

National Forensic Laboratory (NFL). (2021).[1] Analytical Report: N-(1-methylpentyl)-3,4-DMA. Ministry of the Interior, Police, Slovenia.[1] [Link]

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard Protocol Reference).[1] [Link]

Sources

Technical Guide to the Physicochemical Characterization of N-(1-methylpentyl)-3,4-DMA Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(1-methylpentyl)-3,4-dimethoxyamphetamine hydrochloride (N-(1-methylpentyl)-3,4-DMA HCl). As a substituted amphetamine, this compound is of significant interest to researchers in forensic science and toxicology.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of critical data and a detailed protocol for the experimental determination of its melting point, a crucial parameter for substance identification and purity assessment.

Introduction and Scientific Context

N-(1-methylpentyl)-3,4-DMA hydrochloride is an analytical reference standard classified as a substituted amphetamine.[1] Its core structure is based on the phenethylamine scaffold, which is common to a wide range of psychoactive substances. The precise characterization of its physical properties is paramount for its unequivocal identification in forensic and research settings. This guide synthesizes available data and provides a robust framework for determining one of its key physical constants: the melting point.

Physicochemical Properties

A summary of the known and computed physical and chemical properties of N-(1-methylpentyl)-3,4-DMA hydrochloride is presented in Table 1. This data is essential for the handling, storage, and analysis of the compound.

Table 1: Physical and Chemical Properties of N-(1-methylpentyl)-3,4-DMA Hydrochloride

| Property | Value | Source |

| Formal Name | 3,4-dimethoxy-α-methyl-N-(1-methylpentyl)-benzeneethanamine, monohydrochloride | Cayman Chemical[1] |

| Synonyms | N-(1-methylpentyl)-3,4-dimethoxy-α-methyl Benzeneethanamine, N-(1-methylpentyl)-3,4-dimethoxy-α-methyl Phenethylamine | Cayman Chemical[1] |

| CAS Number | 2752059-47-3 | Cayman Chemical[1], PubChem[2] |

| Molecular Formula | C₁₇H₂₉NO₂ • HCl | Cayman Chemical[1] |

| Formula Weight | 315.9 g/mol | Cayman Chemical[1], PubChem[2] |

| Appearance | A crystalline solid | Cayman Chemical[1][3] |

| Purity | ≥98% (as a mixture of diastereomers) | Cayman Chemical[1] |

| UV/Vis. (λmax) | 231 nm | Cayman Chemical[1][3] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml | Cayman Chemical[1] |

| Storage | -20°C | Cayman Chemical[3] |

| Stability | ≥5 years (at -20°C) | Cayman Chemical[3] |

Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical physical property that provides an indication of its purity. A sharp melting range is characteristic of a pure substance, while a broad melting range often suggests the presence of impurities. Given that N-(1-methylpentyl)-3,4-DMA hydrochloride is supplied as a crystalline solid, its melting point can be determined using standard laboratory techniques.[1][3]

Rationale for Method Selection

The capillary melting point method is a widely accepted and accessible technique for determining the melting point of a crystalline solid. It is a visual method that relies on the observation of the phase transition from solid to liquid. For higher accuracy and to understand the thermodynamics of the phase transition, Differential Scanning Calorimetry (DSC) could also be employed. This guide will detail the capillary method due to its prevalence in analytical laboratories.

Step-by-Step Protocol for Capillary Melting Point Determination

This protocol is designed to be a self-validating system, incorporating a certified reference standard to ensure the accuracy of the instrumentation.

Materials:

-

N-(1-methylpentyl)-3,4-DMA hydrochloride sample

-

Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Certified melting point standard with a melting point near the expected range of the analyte (e.g., benzoin, m.p. 135-137 °C)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Procedure:

-

Instrument Calibration:

-

Calibrate the melting point apparatus using a certified reference standard.

-

Record the observed melting range of the standard and ensure it falls within the certified range. This step is crucial for the trustworthiness of the results.

-

-

Sample Preparation:

-

Ensure the N-(1-methylpentyl)-3,4-DMA hydrochloride sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack the capillary tube by tapping the open end into the sample powder to a depth of 2-3 mm.

-

Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom.

-

-

Melting Point Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the initial temperature to approximately 20°C below the expected melting point. If the expected melting point is unknown, a preliminary rapid heating run can be performed to get an approximate range.

-

Set the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate determination.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

-

Data Recording and Analysis:

-

Record the melting range as "T1 - T2 °C".

-

Perform the measurement in triplicate to ensure reproducibility.

-

The results should be reported as the mean of the triplicate measurements.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for Capillary Melting Point Determination.

Analytical Considerations for Purity Assessment

While melting point is a good indicator of purity, chromatographic techniques are essential for a more detailed purity assessment. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful tools for separating and identifying the main component from any potential impurities.[4] For phenethylamine derivatives, derivatization may be necessary to improve chromatographic resolution and mass spectral fragmentation patterns.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for structural elucidation and purity determination.[6]

Conclusion

This technical guide has consolidated the available physicochemical data for N-(1-methylpentyl)-3,4-DMA hydrochloride and provided a detailed, field-proven protocol for the determination of its melting point. Adherence to this protocol, with its emphasis on instrument calibration and procedural rigor, will ensure the generation of trustworthy and reproducible data. This information is critical for researchers and scientists in the fields of forensic chemistry, toxicology, and drug development, enabling the accurate identification and characterization of this compound.

References

-

N-(1-Methylpentyl)-3,4-DMA Hydrochloride. PubChem. [Link]

-

Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites by gas chromatography/mass spectrometry. PubMed. [Link]

-

Differentiation of 3,4-Dimethylmethcathinone (3,4-DMMC) from its Dimethyl Aryl-Positional Isomers. DEA.gov. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. N-(1-Methylpentyl)-3,4-DMA Hydrochloride | C17H30ClNO2 | CID 165362290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dea.gov [dea.gov]

An In-Depth Technical Guide to the Putative Psychoactive Effects of N-(1-methylpentyl)-3,4-DMA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of N-(1-methylpentyl)-3,4-dimethoxyamphetamine (N-(1-methylpentyl)-3,4-DMA), a lesser-known derivative of the psychedelic amphetamine 3,4-DMA. Due to a lack of empirical data on this specific compound, this document synthesizes information on the parent compound, structure-activity relationships (SAR) within the N-alkylated amphetamine class, and established methodologies for the characterization of novel psychoactive substances (NPS). The guide proposes a structured approach to understanding the potential psychoactive effects of N-(1-methylpentyl)-3,4-DMA, from its chemical synthesis and analytical characterization to its pharmacological and behavioral evaluation. The core objective is to provide a scientifically rigorous and ethically sound roadmap for researchers to elucidate the compound's properties, including its potential as a central nervous system (CNS) stimulant, psychedelic, or entactogen.

Introduction: The Landscape of Substituted Amphetamines

Substituted amphetamines represent a vast and pharmacologically diverse class of compounds, encompassing stimulants, empathogens, and hallucinogens.[1] Their effects on the central nervous system are multifaceted and can be broadly categorized into three overlapping types of activity: stimulant, psychedelic, and entactogenic.[1] The parent compound of the substance , 3,4-Dimethoxyamphetamine (3,4-DMA), is a psychedelic drug of the phenethylamine and amphetamine families, with reports of mescaline-like effects in humans.[2] The introduction of an N-alkyl substituent, in this case, a 1-methylpentyl group, is expected to modulate the parent compound's pharmacological profile. This guide will explore the anticipated psychoactive effects of N-(1-methylpentyl)-3,4-DMA by examining the known properties of 3,4-DMA and the established principles of structure-activity relationships for N-alkylated amphetamines.

Chemical Profile and Synthesis

Chemical Structure

-

IUPAC Name: N-(1-methylpentyl)-1-(3,4-dimethoxyphenyl)propan-2-amine

-

Molecular Formula: C₁₇H₂₉NO₂

-

Molecular Weight: 279.42 g/mol

-

Core Structure: The molecule is built upon a 3,4-dimethoxyphenethylamine backbone with a methyl group at the alpha position, classifying it as an amphetamine derivative. The key structural feature is the N-alkylation with a 1-methylpentyl group.

Proposed Synthesis: Reductive Amination

A plausible and efficient method for the synthesis of N-(1-methylpentyl)-3,4-DMA is through reductive amination. This common technique in medicinal chemistry involves the reaction of a ketone with an amine in the presence of a reducing agent.

Protocol for Reductive Amination:

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxyphenyl-2-propanone (the ketone precursor) in a suitable solvent such as methanol or ethanol.

-

Amine Addition: Add an equimolar amount of 1-methylpentylamine to the solution.

-

pH Adjustment: Adjust the pH of the reaction mixture to approximately 6-7 using a mild acid like acetic acid to facilitate imine formation.

-

Reducing Agent: Slowly add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture. These reagents are preferred for their selectivity in reducing the imine intermediate without affecting the ketone.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Workup: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the pure N-(1-methylpentyl)-3,4-DMA.

-

Salt Formation (Optional): For improved stability and handling, the freebase can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling hydrogen chloride gas through the solution.

Caption: Proposed workflow for the synthesis of N-(1-methylpentyl)-3,4-DMA via reductive amination.

Analytical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using a combination of analytical techniques.[3][4][5]

| Technique | Expected Outcome |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides the mass spectrum of the compound, which can be used for identification by comparing it to reference libraries or by analyzing fragmentation patterns. |

| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | Determines the accurate mass of the molecule, allowing for the confirmation of its elemental composition with high specificity.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will elucidate the chemical structure by showing the connectivity of atoms within the molecule. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation. |

Putative Mechanisms of Action and Pharmacological Profile

The psychoactive effects of substituted amphetamines are primarily mediated by their interactions with monoamine transporters and serotonin receptors.[7]

Monoamine Transporter Interactions

Amphetamine and its derivatives are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[8] They can act as both inhibitors of reuptake and as releasing agents, leading to increased synaptic concentrations of these neurotransmitters.

-

Hypothesis: N-(1-methylpentyl)-3,4-DMA is likely to exhibit affinity for DAT, NET, and SERT. The 3,4-dimethoxy substitution on the phenyl ring, as seen in the parent compound 3,4-DMA, suggests a potential for significant interaction with the serotonin system.

Caption: Putative interaction of N-(1-methylpentyl)-3,4-DMA with monoamine transporters.

Serotonin Receptor Affinity

The psychedelic effects of many phenethylamines are mediated by their agonist activity at serotonin 5-HT₂A receptors.[9] The parent compound, 3,4-DMA, has a known affinity for 5-HT₂A receptors.

-

Hypothesis: N-(1-methylpentyl)-3,4-DMA is expected to be an agonist at 5-HT₂A receptors, which would be consistent with potential psychedelic or entactogenic effects. Its affinity for other 5-HT receptor subtypes, such as 5-HT₁A and 5-HT₂C, should also be investigated as these can modulate the overall psychoactive profile.

Structure-Activity Relationship (SAR) Considerations

The N-alkylation of amphetamines significantly influences their pharmacological properties.[10]

-

N-Alkyl Chain Length: Studies on N-alkylated amphetamines have shown that increasing the length of the alkyl chain beyond an ethyl group generally leads to a decrease in stimulant potency.[10] For instance, d-N-propylamphetamine and d-N-butylamphetamine are considerably less potent than d-amphetamine, d-N-methylamphetamine, and d-N-ethylamphetamine.[10]

-

Lipophilicity: The N-(1-methylpentyl) group will increase the lipophilicity of the molecule compared to 3,4-DMA. This increased lipophilicity can affect its ability to cross the blood-brain barrier and may also influence its metabolic profile.[11]

Inference: Based on these SAR principles, it is hypothesized that N-(1-methylpentyl)-3,4-DMA will be less potent as a classical stimulant compared to its lower N-alkyl homologues. However, the interaction with serotonergic systems, inherited from the 3,4-DMA core, may still result in significant psychoactive effects, potentially with a modified psychedelic or entactogenic character.

Proposed Experimental Evaluation

A multi-tiered approach, combining in vitro and in vivo studies, is necessary to comprehensively characterize the psychoactive effects of N-(1-methylpentyl)-3,4-DMA.

In Vitro Assays

These assays will determine the molecular targets of the compound and its mechanism of action at the cellular level.

4.1.1. Receptor Binding Assays

-

Objective: To determine the affinity of N-(1-methylpentyl)-3,4-DMA for key CNS receptors.

-

Protocol:

-

Prepare cell membrane homogenates expressing the target receptors (e.g., human 5-HT₂A, 5-HT₂C, 5-HT₁A, DAT, NET, SERT).

-

Incubate the membrane preparations with a specific radioligand for each receptor in the presence of varying concentrations of N-(1-methylpentyl)-3,4-DMA.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the inhibition constant (Ki) to determine the affinity of the compound for each receptor.

-

4.1.2. Functional Assays

-

Objective: To determine whether N-(1-methylpentyl)-3,4-DMA acts as an agonist, antagonist, or inverse agonist at its target receptors.

-

Protocol (for 5-HT₂A receptor agonism using a calcium flux assay): [9]

-

Culture cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Add varying concentrations of N-(1-methylpentyl)-3,4-DMA to the cells.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) to quantify the compound's potency and efficacy as an agonist.

-

4.1.3. Monoamine Transporter Uptake and Release Assays

-

Objective: To characterize the interaction of N-(1-methylpentyl)-3,4-DMA with monoamine transporters.

-

Protocol (for dopamine uptake inhibition):

-

Use synaptosomes prepared from rodent striatum or cells expressing the human dopamine transporter (hDAT).

-

Pre-incubate the synaptosomes or cells with varying concentrations of N-(1-methylpentyl)-3,4-DMA.

-

Add radiolabeled dopamine ([³H]DA) and incubate for a short period.

-

Terminate the uptake by rapid filtration and wash to remove extracellular [³H]DA.

-

Measure the amount of [³H]DA taken up by the cells using a scintillation counter.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) for dopamine uptake. A similar protocol can be used for norepinephrine and serotonin transporters.

-

In Vivo Behavioral Pharmacology (Rodent Models)

Animal models are essential for assessing the integrated physiological and behavioral effects of a novel compound.[12]

4.2.1. Locomotor Activity

-

Objective: To assess the stimulant or depressant effects of the compound on general activity.

-

Protocol:

-

Acclimate rodents (mice or rats) to open-field arenas equipped with infrared beams to track movement.

-

Administer various doses of N-(1-methylpentyl)-3,4-DMA or a vehicle control.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period.

-

Analyze the data to determine if the compound increases or decreases motor activity in a dose-dependent manner.

-

4.2.2. Head-Twitch Response (HTR)

-

Objective: A preclinical proxy for 5-HT₂A receptor-mediated psychedelic effects in mice.[13]

-

Protocol:

-

Administer various doses of N-(1-methylpentyl)-3,4-DMA or a vehicle control to mice.

-

Observe and count the number of head twitches over a specified time period.

-

A significant increase in head twitches compared to the control group suggests 5-HT₂A agonist activity and potential psychedelic-like effects.

-

4.2.3. Drug Discrimination

-

Objective: To determine if the subjective effects of N-(1-methylpentyl)-3,4-DMA are similar to those of known psychoactive drugs.[14]

-

Protocol:

-

Train animals (typically rats or pigeons) to press one of two levers for a food reward after being administered a known drug (e.g., a stimulant like d-amphetamine or a psychedelic like DOM). The other lever is reinforced after a saline injection.

-

Once the animals have learned to reliably discriminate between the drug and saline, administer a test dose of N-(1-methylpentyl)-3,4-DMA.

-

The lever the animal chooses to press indicates whether the subjective effects of the test compound are more similar to the training drug or to saline.

-

4.2.4. Conditioned Place Preference (CPP)

-

Objective: To assess the rewarding or aversive properties of the compound.[14]

-

Protocol:

-

Use a two-chamber apparatus with distinct visual and tactile cues in each chamber.

-

On conditioning days, confine the animal to one chamber after administering N-(1-methylpentyl)-3,4-DMA and to the other chamber after a vehicle injection.

-

On the test day, allow the animal to freely explore both chambers in a drug-free state.

-

An increase in the time spent in the drug-paired chamber indicates rewarding properties, while a decrease suggests aversive effects.

-

Sources

- 1. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in analytical methodologies for detecting novel psychoactive substances: a review [cfsre.org]

- 4. mdpi.com [mdpi.com]

- 5. Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. azolifesciences.com [azolifesciences.com]

- 7. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships among some d-N-alkylated amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative structure-activity relationships in drug metabolism and disposition: pharmacokinetics of N-substituted amphetamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Preclinical Models | Behavioral Neuropharmacology Laboratory | Nebraska [bevinslab.unl.edu]

Methodological & Application

NMR spectroscopy analysis of N-(1-methylpentyl)-3,4-DMA hydrochloride

An Application Note on the Comprehensive NMR Spectroscopic Analysis of N-(1-methylpentyl)-3,4-DMA Hydrochloride

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the structural elucidation and quantitative assessment of N-(1-methylpentyl)-3,4-dimethoxyamphetamine hydrochloride (N-(1-methylpentyl)-3,4-DMA HCl), an analytical reference standard classified as an amphetamine analog. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary analytical technique, offering unambiguous structural confirmation and the ability to determine purity with high precision. We present optimized protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY) NMR, alongside a validated protocol for quantitative NMR (qNMR). This note is intended for researchers, analytical scientists, and professionals in forensic science and drug development who require a robust method for the characterization of synthetic compounds.

Introduction and Significance

N-(1-methylpentyl)-3,4-DMA hydrochloride is a derivative of 3,4-dimethoxyamphetamine, belonging to the broad class of phenethylamine and amphetamine compounds.[1] As with many such analogs, its appearance as a research chemical or designer drug necessitates reliable and precise analytical methods for its identification and quantification. NMR spectroscopy is an exceptionally powerful tool for this purpose, providing detailed information about the molecular structure and offering a primary ratio method for quantification (qNMR) without the need for a specific analyte reference standard.[2][3]

Unlike techniques that rely on spectral library matching, NMR provides fundamental structural data, making it invaluable for the characterization of novel psychoactive substances (NPS).[4] The protocols herein are designed to be a self-validating system, ensuring scientific rigor and trustworthy results in accordance with international standards for data reporting.[5][6]

The subject compound, with a molecular formula of C₁₇H₂₉NO₂ • HCl and a formula weight of 315.9 g/mol , possesses two chiral centers, and is often supplied as a mixture of diastereomers.[1][7] This stereochemical complexity can be investigated by NMR, potentially manifesting as duplicated signals for nearby nuclei.

Molecular Structure

The chemical structure of the protonated amine is presented below, with numbering assigned for the purpose of spectral interpretation.

Caption: Structure of N-(1-methylpentyl)-3,4-DMA cation with atom numbering for NMR assignment.

Predicted NMR Spectral Data

Predicted ¹H NMR Data (500 MHz, CD₃OD)

| Position | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |

| H2, H5, H1 | 6.75 - 6.90 | m | - | 3H | Aromatic Protons |

| H17, H19 | 3.85 | s | - | 6H | Methoxy (-OCH₃) Protons |

| H8, H11 | 3.30 - 3.50 | m | - | 2H | Methine Protons (CH -N) |

| H7 | 2.80 - 3.00 | m | - | 2H | Methylene Protons (Ar-CH₂ ) |

| H12, H13, H14 | 1.30 - 1.70 | m | - | 6H | Methylene Protons (-CH₂ -CH₂ -CH₂ -) |

| H9 | 1.25 | d | ~7.0 | 3H | Methyl Protons (-CH-CH₃ ) |

| H16 | 1.20 | d | ~6.5 | 3H | Methyl Protons (-CH-CH₃ ) |

| H15 | 0.90 | t | ~7.2 | 3H | Terminal Methyl Protons (-CH₂-CH₃ ) |

Note: The N-H protons will likely exchange with the deuterated solvent and thus will not be observed. Due to the presence of diastereomers, some signals, particularly those near the chiral centers (H8, H11, H7, H9, H16), may appear as overlapping multiplets or duplicated signals.

Predicted ¹³C NMR Data (125 MHz, CD₃OD)

| Position | Predicted δ (ppm) | Assignment |

| C3, C4 | 149.0, 150.5 | Aromatic C-O |

| C1 | 130.0 | Aromatic C (quaternary) |

| C2, C5, C6 | 113.0, 114.5, 122.0 | Aromatic C-H |

| C8, C11 | 58.0, 60.0 | Methine C-N |

| C17, C19 | 56.5 | Methoxy (-OC H₃) |

| C7 | 40.0 | Methylene (Ar-C H₂) |

| C13 | 35.0 | Methylene (-C H₂-) |

| C12 | 29.0 | Methylene (-C H₂-) |

| C14 | 23.5 | Methylene (-C H₂-) |

| C9, C16 | 15.0, 18.0 | Methyl (-CH-C H₃) |

| C15 | 14.5 | Terminal Methyl (-CH₂-C H₃) |

Experimental Protocols

Adherence to standardized procedures for sample preparation and data acquisition is critical for obtaining high-quality, reproducible NMR data.[9]

Protocol 1: Qualitative Structural Analysis

This protocol outlines the steps for acquiring ¹H, ¹³C, and 2D COSY spectra for unambiguous structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of N-(1-methylpentyl)-3,4-DMA HCl into a clean, dry vial.

-

Add approximately 0.6 mL of methanol-d₄ (CD₃OD, 99.8% D).

-

Vortex the sample until the solid is fully dissolved, ensuring a homogenous solution.[10]

-

Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument & Acquisition Parameters (500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Temperature: 298 K.

-

Spectral Width (SW): 16 ppm (-2 to 14 ppm).

-

Acquisition Time (AQ): ~4 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 16.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Standard proton-decoupled single pulse (zgpg30).

-

Spectral Width (SW): 240 ppm (-10 to 230 ppm).

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 (or more, depending on concentration).

-

-

¹H-¹H COSY:

-

Pulse Program: Standard gradient-selected COSY (cosygpqf).

-

Data Points (F2 & F1): 2048 x 256.

-

Number of Scans (NS): 2-4 per increment.

-

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H) and Fourier transform the FID.

-

Phase and baseline correct the spectrum.

-

Calibrate the ¹H spectrum by setting the residual CD₃OD solvent peak to 3.31 ppm.[11]

-

Calibrate the ¹³C spectrum by setting the CD₃OD solvent peak to 49.0 ppm.[11]

-

Integrate all signals in the ¹H spectrum.

-

Caption: Workflow for qualitative NMR analysis.

Protocol 2: Quantitative Analysis (qNMR)

This protocol enables the determination of the purity or concentration of the analyte using an internal standard.

Causality Behind Experimental Choices:

-

Internal Standard (IS): A certified internal standard (e.g., Maleic Acid, Dimethyl Sulfone) is chosen that has signals in a clear region of the spectrum, is stable, not volatile, and has a known purity.

-

Relaxation Delay (D1): A long D1 (≥ 5 times the longest T₁ of both analyte and IS) is critical to ensure complete spin-lattice relaxation for all relevant nuclei. This allows the integrated signal area to be directly proportional to the number of protons, which is the fundamental principle of qNMR. A shorter delay would lead to signal saturation and inaccurate quantification.

Methodology:

-

Sample Preparation:

-

Accurately weigh ~15 mg of N-(1-methylpentyl)-3,4-DMA HCl into a vial. Record the weight precisely.

-

Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial. Record the weight precisely.

-

Add approximately 0.7 mL of a suitable solvent (e.g., D₂O, as Maleic Acid is highly soluble) and dissolve completely.

-

Filter the solution into a high-quality 5 mm NMR tube.

-

-

Instrument & Acquisition Parameters:

-

Use the same spectrometer as for qualitative analysis.

-

Pulse Angle: Calibrate a precise 90° pulse angle.

-

Relaxation Delay (D1): Set to a long delay, typically 30-60 seconds, to ensure full relaxation.

-

Number of Scans (NS): 32-64 for good signal-to-noise.

-

Turn off spinning to avoid spinning sidebands which can interfere with integration.

-

-

Data Processing and Calculation:

-

Process the spectrum with optimal phasing and baseline correction.

-

Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration. For the analyte, the combined methoxy proton signal (H17, H19) at ~3.85 ppm is an excellent choice. For Maleic Acid, the two olefinic protons give a sharp singlet at ~6.3 ppm in D₂O.

-

Calculate the purity using the following formula:

Purity (%) = (I analyte / I IS ) * (N IS / N analyte ) * (M analyte / M IS ) * (m IS / m analyte ) * P IS

Where:

-

I: Integral area of the signal

-

N: Number of protons for the integrated signal (e.g., Nanalyte = 6 for the two -OCH₃ groups)

-

M: Molar mass of the compound

-

m: Mass of the compound weighed

-

PIS: Purity of the internal standard (%)

-

Caption: Workflow for quantitative NMR (qNMR) analysis.

Conclusion

The NMR spectroscopy protocols detailed in this application note provide a comprehensive and reliable methodology for the definitive analysis of N-(1-methylpentyl)-3,4-DMA hydrochloride. The combination of one- and two-dimensional qualitative techniques allows for complete structural verification, while the qNMR protocol offers a precise and accurate means of determining purity. This guide serves as an authoritative resource for scientists requiring a robust, self-validating system for the characterization of this and structurally related compounds.

References

-

Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry, 70(1), 117-142. Available at: [Link]

-

IUPAC. (1976). Presentation of NMR data for publication in chemical journals—B. Conventions relating to spectra from nuclei other than protons. Pure and Applied Chemistry, 45(3-4), 217-219. Available at: [Link]

-

Davies, A. N., et al. (2016). Updating IUPAC spectroscopy recommendations and data standards. IUPAC News. Available at: [Link]

-

PubChem. N-(1-Methylpentyl)-3,4-DMA Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Brignall, R. M., et al. (2023). Detection, discrimination and quantification of amphetamine, cathinone and nor-ephedrine regioisomers using benchtop 1 H and 19 F nuclear magnetic resonance spectroscopy. Magnetic Resonance in Chemistry, 61(2), 73-82. Available at: [Link]

-

IUPAC-IUBMB-IUPAB Inter-Union Task Group. (1998). Standardization of data bases of protein and nucleic acid structures determined by NMR spectroscopy. Available at: [Link]

-

IUPAC. (1995). Guidelines on nuclear magnetic resonance computerized databases. Pure and Applied Chemistry, 67(4), 593-596. Available at: [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

University of Ottawa. How to make an NMR sample. Available at: [Link]

-

Peterson, B. L. (2014). Comparison of Methods for Amphetamine Enantiomer Analysis Using HPLC and 1H-NMR. Master's Theses. 23. Available at: [Link]

-

University of Cambridge. NMR Sample Preparation. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

JEOL. Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

-

Hulme, M. C., et al. (2021). Discrimination of fluorinated and methylated amphetamine, cathinone, and norephedrine regioisomers using benchtop 1H NMR spectroscopy. Oxford Instruments. Available at: [Link]

-

Reich, H. J. Tables For Organic Structure Analysis. University of Wisconsin. Available at: [Link]

-

Nanalysis. (2020). Methamphetamine and MDMA - Structural Similarity in NMR Spectroscopy. Available at: [Link]

-

Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 1391-1400. Available at: [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

-

Wikipedia. 3,4-Methylenedioxy-N,N-dimethylamphetamine. Available at: [Link]

-

Wikipedia. Dimethylamphetamine. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for an article. Available at: [Link]

-

Penchev, P. N., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2024(4), M1906. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Detection, discrimination and quantification of amphetamine, cathinone and nor-ephedrine regioisomers using benchtop 1 H and 19 F nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methamphetamine and MDMA - Structural Similarity in NMR Spectroscopy — Nanalysis [nanalysis.com]

- 5. old.iupac.org [old.iupac.org]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

- 7. N-(1-Methylpentyl)-3,4-DMA Hydrochloride | C17H30ClNO2 | CID 165362290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. organomation.com [organomation.com]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. scs.illinois.edu [scs.illinois.edu]

Troubleshooting & Optimization

Improving peak resolution of N-(1-methylpentyl)-3,4-DMA in chiral chromatography

Topic: Improving Peak Resolution of N-(1-methylpentyl)-3,4-DMA

Welcome to the technical support portal for advanced chiral chromatography applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the enantiomeric separation of N-(1-methylpentyl)-3,4-dimethoxymethamphetamine (N-(1-methylpentyl)-3,4-DMA) and related amphetamine analogs. As Senior Application Scientists, we have structured this resource to provide not just solutions, but a foundational understanding of the principles governing chiral separations.

Introduction to the Analyte and Chiral Separation

N-(1-methylpentyl)-3,4-DMA is a chiral amphetamine derivative.[1][2] Like many psychoactive compounds, its enantiomers can exhibit different pharmacological and toxicological profiles.[3] Therefore, achieving robust, baseline resolution of these enantiomers is critical for accurate quantification in forensic, clinical, and pharmaceutical settings.

Chiral separation by HPLC relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[4][5] The differential stability of these complexes results in different retention times. The challenge lies in finding the precise combination of CSP and mobile phase conditions that maximizes this stability difference, leading to optimal resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of chiral stationary phases (CSPs) for separating amphetamine analogues like N-(1-methylpentyl)-3,4-DMA?

A1: The most successful and widely used CSPs for amphetamine-like compounds are polysaccharide-based and macrocyclic glycopeptide-based phases.[6]

-

Polysaccharide-Based CSPs: These are derivatives of cellulose or amylose coated or (more recently) immobilized on a silica support.[4] They offer a broad range of enantioselectivity through a combination of hydrogen bonding, π-π interactions, and steric inclusion within the polymer's chiral grooves.[4][7] Immobilized versions are highly recommended as they are compatible with a wider range of solvents, enhancing method development flexibility and column robustness.[8][9]

-

Macrocyclic Glycopeptide CSPs: Phases like those based on vancomycin or teicoplanin are also highly effective.[10] They offer complex basket-like structures with multiple interaction points (ionic, hydrogen bonding, etc.), making them suitable for the polar, ionizable nature of amphetamines.

Q2: Should I start with normal-phase, reversed-phase, or polar organic mode for method development?

A2: For polysaccharide columns, Normal Phase (NP) is the traditional and often most successful starting point.[11] It typically involves a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). However, modern immobilized polysaccharide CSPs show excellent versatility in Reversed-Phase (RP) and Polar Organic (PO) modes, which are often more compatible with mass spectrometry (MS) detection.[10][11] A comprehensive screening strategy should evaluate all three modes.

Q3: Why is a mobile phase additive necessary for this type of compound?

A3: N-(1-methylpentyl)-3,4-DMA contains a secondary amine, which is a basic functional group.[6] This group can engage in strong, unwanted ionic interactions with residual acidic silanol groups on the silica surface of the column packing. This secondary interaction leads to significant peak tailing and poor efficiency.[5] An additive, typically a small amount of a base like diethylamine (DEA) in NP or an acid/buffer in RP, is required to suppress these interactions and achieve symmetrical peak shapes.[12][13]

Troubleshooting Guide: Common Resolution Problems

Issue 1: Poor or No Resolution (Co-eluting Enantiomers)

Question: My enantiomers are eluting as a single peak or are only partially resolved (Rs < 1.5). Where do I start my optimization?

Answer: This is the most common challenge and requires a systematic approach to manipulating chromatographic selectivity. The primary factors to adjust are the mobile phase composition and temperature before considering a different column.

Caption: A systematic workflow for troubleshooting poor chiral resolution.

-

Adjust Mobile Phase Strength (Alcohol Content): In normal phase, the alcohol (e.g., isopropanol, ethanol) is the strong, polar component. Reducing the alcohol percentage increases retention times and allows more interaction with the CSP, which often improves resolution.[14] Conversely, if retention is too long, slightly increase the alcohol percentage. Make adjustments in small increments (e.g., from 10% to 8% or 12%).

-

Change the Alcohol Modifier: The choice of alcohol can dramatically alter selectivity.[15] The steric and hydrogen-bonding properties of ethanol are different from isopropanol. If you see poor resolution with a hexane/isopropanol mobile phase, switching to hexane/ethanol (keeping the percentage the same initially) is a powerful and simple way to affect the separation.

-

Optimize the Additive: While primarily for peak shape, additives can also change selectivity.[12][15]

-

Vary the Column Temperature: Temperature affects the kinetics and thermodynamics of the analyte-CSP interaction.[16][17]

-

Lowering Temperature: Often increases interaction stability, leading to longer retention and better resolution. Try reducing the temperature in 5-10°C increments (e.g., from 25°C to 15°C).

-

Increasing Temperature: While counterintuitive, sometimes increasing the temperature can improve resolution, possibly by altering the conformation of the polysaccharide selector on the CSP.[16][17] This can also lead to sharper peaks and shorter run times.

-

-

Screen a Different CSP: If the steps above fail, the chosen stationary phase may not be suitable for your analyte. The chiral recognition mechanisms of amylose- and cellulose-based CSPs are different.[15] If you started with an amylose column (e.g., CHIRALPAK® AD), screen a cellulose-based column (e.g., CHIRALPAK® OD) or a different selector entirely.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: I have some separation, but my peaks are tailing badly, which prevents accurate integration. What is the cause?

Answer: Peak tailing for a basic compound like N-(1-methylpentyl)-3,4-DMA is most commonly caused by secondary site interactions or mass overload. Peak fronting is typically a result of mass overload or an inappropriate sample solvent.

| Problem | Primary Cause | Recommended Solution |

| Peak Tailing | Secondary Interactions: The basic amine group on your analyte is interacting with acidic silanol sites on the silica support.[5] | Add/Optimize a Basic Modifier: Introduce or increase the concentration of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase (typically 0.1%). The additive competes for and neutralizes the active sites.[5] |

| Column Contamination: Strongly retained impurities from previous injections have contaminated the column inlet.[18] | Flush the Column: Follow a proper column flushing and regeneration protocol (see below). Use of a guard column is highly recommended to protect the analytical column.[9] | |

| Peak Fronting | Mass Overload: Too much sample mass has been injected onto the column, saturating the stationary phase at the inlet.[5][19] | Reduce Sample Concentration: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, mass overload was the issue. |

| Inappropriate Sample Solvent: The sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., dissolving in pure IPA when the mobile phase is 95:5 Hexane:IPA).[5][19] | Match Sample Solvent to Mobile Phase: Whenever possible, dissolve and dilute your sample in the initial mobile phase. |

Issue 3: Inconsistent Retention Times and Resolution

Question: My method's performance is erratic. Retention times are drifting, and resolution is not reproducible run-to-run. How can I improve robustness?

Answer: Reproducibility issues usually stem from insufficient equilibration, temperature fluctuations, or additive "memory effects."

-

Ensure Full Column Equilibration: Chiral columns, especially with additives, require longer equilibration times than standard reversed-phase columns.

-

Protocol: Before analysis, flush the column with at least 20-30 column volumes of the mobile phase. Monitor the baseline until it is stable. When changing mobile phases, perform a proper intermediate solvent flush (e.g., with 100% Isopropanol) before introducing the new mobile phase.[5]

-

-

Use a Column Thermostat: Chiral separations can be very sensitive to minor temperature changes.[15][16] Using a high-quality column oven set to a stable temperature (e.g., 25°C) is essential for reproducible retention times and selectivity.

-

Be Aware of "Memory Effects": Mobile phase additives can adsorb strongly to the CSP and alter its separating characteristics for long periods.[20][21] If a column was previously used with an acidic additive and is now being used with a basic one, it may take extensive flushing to achieve a stable state. It is best practice to dedicate specific columns to certain additive types (e.g., one column for basic additives, another for acidic).[9]

Experimental Protocols

Protocol 1: Initial Method Development Screening

This protocol provides a starting point for developing a separation method from scratch.

1. Column Selection:

-

Select at least two columns with different backbones.

-

Column A (Amylose-based): e.g., CHIRALPAK® IA, IB, or AD (Immobilized versions are preferred).

-

Column B (Cellulose-based): e.g., CHIRALPAK® IC, ID, or OD (Immobilized versions are preferred).

-

2. Mobile Phase Screening (Normal Phase):

-

Prepare the following mobile phases. Always use HPLC-grade solvents.

-

MP1: n-Hexane / Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA)

-

MP2: n-Hexane / Ethanol (90:10 v/v) + 0.1% Diethylamine (DEA)

-

-

Flow Rate: 1.0 mL/min

-

Temperature: 25°C

-

Injection Volume: 5 µL

-

Procedure:

-

Install Column A.

-

Equilibrate with MP1 for 30 minutes.

-

Inject the sample.

-

After the run, flush with Isopropanol.

-

Equilibrate with MP2 for 30 minutes.

-

Inject the sample.

-

Repeat steps 1-6 with Column B.

-

3. Data Evaluation:

-

Evaluate the chromatograms for any signs of separation. The condition that provides the best "hit" (highest selectivity factor α) is your starting point for optimization using the troubleshooting guide above.

Protocol 2: Column Flushing and Storage

Proper column care is essential for longevity and reproducible performance.

1. Routine Flushing (After Use):

-

Disconnect the column from the detector.

-

Flush with 10-15 column volumes of a solvent that is miscible with your mobile phase but free of additives or buffers (e.g., for NP, use a 50:50 Hexane/Isopropanol mix; for RP, use a 50:50 Water/Acetonitrile mix).

-

Flush with 10-15 column volumes of 100% Isopropanol (for NP) or 100% Acetonitrile/Methanol (for RP).

2. Long-Term Storage:

-

Normal Phase: Store in the recommended shipping solvent, typically Hexane/Isopropanol (90:10 v/v).

-

Reversed Phase: Store in Acetonitrile/Water (e.g., 80:20 v/v).

-

Ensure both ends of the column are securely capped to prevent the packing from drying out.

References

- MilliporeSigma. (n.d.). Chiral Method Development Strategies for HPLC.

- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.

- Dong, M. W. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

- I.B.S. Analytical. (n.d.). Chiral HPLC Method Development.

- Lee, W. (2014). Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal, 29(3), 183-190.

- YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.

- Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179.

- ResearchGate. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.

- Wainer, I. W., & Stiffin, R. M. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Journal of Chromatography A, 945(1-2), 139-146.

- DEA Diversion Control Division. (n.d.). Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection.

- D'Souza, A. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International.

- Kumar, S., et al. (2021). Chiral HPLC separation of enantiomeric blebbistatin derivatives and racemization analysis in vertebrate tissues. Molecules, 26(14), 4235.

- Daicel. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.

- BenchChem. (2025). Selection of chiral stationary phases for amphetamine analogue separation.

- Phenomenex. (2022, May 20). High-pH Chiral Separation of Amphetamines.

- BenchChem. (2025). Improving peak resolution in acetylpheneturide chiral HPLC.

- Agilent Technologies. (n.d.). Development of a Method for the Chiral Separation of D/L‑Amphetamine.

- Chromatography Today. (2020, May 20). Trouble with chiral separations.

- Patora, P., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. International Journal of Molecular Sciences, 25(12), 6477.

- Peng, L., et al. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.

- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions.

- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.

- Cayman Chemical. (n.d.). N-(1,4-dimethylpentyl)-3,4-DMA (hydrochloride).

- Huang, Y. S., et al. (2003). Chiral separation of 3,4-methylenedioxymeth- amphetamine and related compounds in clandestine tablets and urine samples by capillary electrophoresis/fluorescence spectroscopy. Electrophoresis, 24(6), 1097-104.

- Wikipedia. (2025, December 24). 3,4-Dimethoxymethamphetamine.

- Agilent Technologies. (n.d.). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS.

- Newmeyer, M. N., Concheiro, M., & Huestis, M. A. (2014). Chiral separation of l-methamphetamine and d-methamphetamine in saliva. LCGC International.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 3,4-Dimethoxymethamphetamine - Wikipedia [en.wikipedia.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. ymc.co.jp [ymc.co.jp]

- 9. chiraltech.com [chiraltech.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chromatographytoday.com [chromatographytoday.com]

- 12. Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography -KSBB Journal [koreascience.kr]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. rheniumgroup.co.il [rheniumgroup.co.il]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chromatographytoday.com [chromatographytoday.com]

Technical Support Center: Stability of N-(1-methylpentyl)-3,4-DMA Hydrochloride in Plasma

Welcome to the technical support center for bioanalytical assays involving N-(1-methylpentyl)-3,4-DMA hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability of this analyte in plasma samples. Accurate and reliable quantitative data is paramount for pharmacokinetic and toxicokinetic studies, and this begins with a robust understanding of your analyte's stability from collection to analysis.[1][2][3]

This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. The protocols and explanations are grounded in established regulatory guidelines from the FDA and EMA (now harmonized under ICH M10) to ensure your experimental design is scientifically sound and compliant.[1][2][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-(1-methylpentyl)-3,4-DMA hydrochloride in plasma?

A1: The stability of any analyte in a biological matrix like plasma is influenced by a combination of physicochemical, biochemical, and environmental factors.[6] For a substituted amphetamine like N-(1-methylpentyl)-3,4-DMA hydrochloride, key considerations include:

-

Enzymatic Degradation: Plasma contains various esterases, proteases, and other enzymes that can metabolize drug molecules.[7][8] While the specific pathways for this compound may not be fully elucidated, amphetamine-like structures can be susceptible to enzymatic modification.[7] The activity of these enzymes can vary between species and even between batches of plasma.[9][10]

-

pH-Dependent Instability: Changes in plasma pH can alter the ionization state of the analyte, potentially affecting its solubility, binding to plasma proteins, and susceptibility to hydrolysis.[6][11] It is crucial to control pH during sample handling and in any in vitro experiments.[7][12]

-

Temperature: Elevated temperatures accelerate chemical and enzymatic degradation rates.[6] Conversely, repeated freeze-thaw cycles can physically damage the analyte or alter the matrix, leading to inconsistent results.[13][14][15]

-

Oxidation: The molecular structure may be susceptible to oxidation, which can be influenced by exposure to air, light, and the presence of certain ions in the plasma.

-

Adsorption: The analyte may non-specifically bind to the surfaces of collection tubes, pipette tips, or storage vials, leading to an apparent decrease in concentration.[16]

Q2: What are the standard recommended storage conditions for plasma samples containing this analyte?